Biphenyl, 2-nitro-3,3',4,4'-tetramethyl-
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Overview
Description
Biphenyl, 2-nitro-3,3’,4,4’-tetramethyl-: is an organic compound with the molecular formula C16H17NO2 It is a derivative of biphenyl, where the biphenyl core is substituted with nitro and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biphenyl, 2-nitro-3,3’,4,4’-tetramethyl- typically involves the nitration of 3,3’,4,4’-tetramethylbiphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Biphenyl, 2-nitro-3,3’,4,4’-tetramethyl- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 2-amino-3,3’,4,4’-tetramethylbiphenyl.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry: Biphenyl, 2-nitro-3,3’,4,4’-tetramethyl- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various functionalized biphenyl derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. The nitro and amino derivatives are investigated for their antimicrobial and anticancer properties .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of Biphenyl, 2-nitro-3,3’,4,4’-tetramethyl- depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
3,3’,4,4’-Tetramethylbiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,2’,4,4’-Tetramethylbiphenyl: Has a different substitution pattern, leading to variations in chemical and physical properties.
Uniqueness: The nitro group enhances its utility in synthetic chemistry, while the methyl groups provide steric hindrance and influence its overall stability .
Properties
CAS No. |
21113-36-0 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3,4-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C16H17NO2/c1-10-5-7-14(9-12(10)3)15-8-6-11(2)13(4)16(15)17(18)19/h5-9H,1-4H3 |
InChI Key |
VZHFRRCMIRFSME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=C(C=C2)C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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